molecular formula C22H18N2O2S B4585945 2-cyano-N-(2-ethylphenyl)-3-[5-(phenylthio)-2-furyl]acrylamide

2-cyano-N-(2-ethylphenyl)-3-[5-(phenylthio)-2-furyl]acrylamide

Cat. No.: B4585945
M. Wt: 374.5 g/mol
InChI Key: YQSOBQKOCNGMIE-VKAVYKQESA-N
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Description

2-cyano-N-(2-ethylphenyl)-3-[5-(phenylthio)-2-furyl]acrylamide is a useful research compound. Its molecular formula is C22H18N2O2S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.10889899 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Cyclization and Synthesis of Derivatives

The study conducted by Burgaz, Yılmaz, Pekel, and Öktemer (2007) delves into the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate, leading to the formation of 4-cyano-2,3-dihydrofuran-3-carboxamides. This process is significant for the regio- and stereoselective synthesis of various derivatives, highlighting a method to create complex structures from simpler precursors in organic synthesis (Burgaz et al., 2007).

Synthesis of Furan Derivatives

Saikachi and Suzuki (1959) focused on synthesizing 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters through condensation reactions. Although these derivatives were initially targeted for their antibacterial activity, their lack of solubility in water limited this application. This study underscores the challenges and considerations in designing functional molecules for biological applications (Saikachi & Suzuki, 1959).

Rearrangement Reactions

Yokoyama, Hatanaka, and Sakamoto (1985) explored the O,N and N,N double rearrangement reactions involving 2-cyano-3-hydroxy-3-(methylthio)acrylamide and 2-cyano-3-methylthio-3(phenylamino)acrylamide. These reactions resulted in the formation of diverse compounds like 5-cyano-4-methylthio-2-phenyl-1,3-oxazin-6-one, demonstrating the versatility of cyanoacrylamides in facilitating complex molecular rearrangements (Yokoyama, Hatanaka, & Sakamoto, 1985).

Liquid Crystalline Materials

Miyake, Kusabayashi, and Takenaka (1984) investigated the thermal properties of liquid crystalline materials incorporating cyanothiophene and cyanofuran compounds. Their work highlights the potential of such materials in the development of advanced display technologies and other applications requiring controlled thermal and optical properties (Miyake, Kusabayashi, & Takenaka, 1984).

Novel Synthesis and Characterization

Bondock, Nasr, Zaghary, Chantrapromma, Ghabbour, and Fun (2014) conducted a novel diastereoselective synthesis of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, showcasing the utility of 2-cyanoacrylamide derivatives in synthesizing compounds with potential applications in materials science and possibly as corrosion inhibitors (Bondock et al., 2014).

Properties

IUPAC Name

(Z)-2-cyano-N-(2-ethylphenyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-2-16-8-6-7-11-20(16)24-22(25)17(15-23)14-18-12-13-21(26-18)27-19-9-4-3-5-10-19/h3-14H,2H2,1H3,(H,24,25)/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSOBQKOCNGMIE-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)SC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)/C(=C\C2=CC=C(O2)SC3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.